(2,6-dimethyl-4-pyrimidinyl)(phenyl)methanone
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Overview
Description
(2,6-dimethyl-4-pyrimidinyl)(phenyl)methanone is an organic compound that belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a phenyl group attached to the 2,6-dimethyl-4-pyrimidinyl moiety, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-dimethyl-4-pyrimidinyl)(phenyl)methanone can be achieved through several methods. One common approach involves the oxidative annulation of anilines, aryl ketones, and dimethyl sulfoxide (DMSO) as a methine equivalent, promoted by potassium persulfate (K2S2O8) . Another method includes the ZnCl2-catalyzed three-component coupling reaction of functionalized enamines, triethyl orthoformate, and ammonium acetate . These reactions typically occur under mild conditions and offer good yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (2,6-dimethyl-4-pyrimidinyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, ethanol as a solvent.
Substitution: Halogenated derivatives, bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
(2,6-dimethyl-4-pyrimidinyl)(phenyl)methanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2,6-dimethyl-4-pyrimidinyl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of enzymes like cyclooxygenase-2 (COX-2), leading to reduced production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) . Additionally, it can interfere with nucleic acid synthesis, affecting the replication of viruses and bacteria .
Comparison with Similar Compounds
(2,6-dimethyl-4-pyrimidinyl)(phenyl)methanone can be compared with other pyrimidine derivatives, such as:
2,4-Dimethylpyrimidine: Similar structure but lacks the phenyl group, resulting in different chemical and biological properties.
4,6-Dimethyl-2-pyrimidinamine: Contains an amino group instead of a ketone, leading to distinct reactivity and applications.
Phenylpyrimidine: Lacks the dimethyl groups, affecting its steric and electronic properties.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and functional groups, which contribute to its diverse applications and reactivity.
Properties
Molecular Formula |
C13H12N2O |
---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
(2,6-dimethylpyrimidin-4-yl)-phenylmethanone |
InChI |
InChI=1S/C13H12N2O/c1-9-8-12(15-10(2)14-9)13(16)11-6-4-3-5-7-11/h3-8H,1-2H3 |
InChI Key |
UMWGZHFLXVNCGR-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC(=C1)C(=O)C2=CC=CC=C2)C |
Canonical SMILES |
CC1=CC(=NC(=N1)C)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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